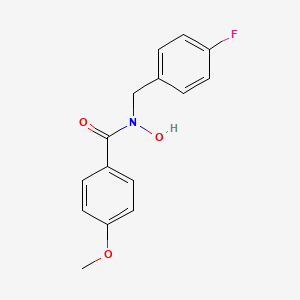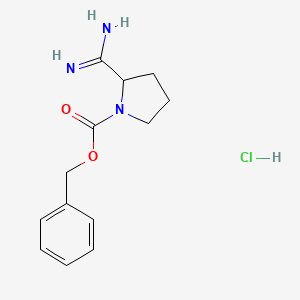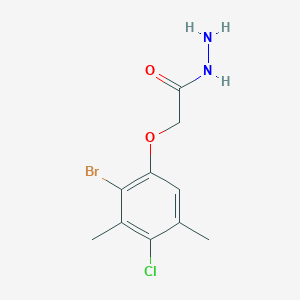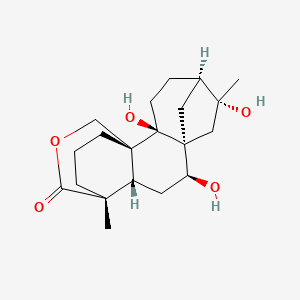
4-Nitropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitropyridine hydrochloride is a chemical compound that belongs to the class of nitropyridines. It is a derivative of pyridine, where a nitro group is attached to the fourth position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nitropyridine hydrochloride can be synthesized through a two-step continuous flow process starting from pyridine N-oxide. The first step involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine .
Industrial Production Methods
In industrial settings, the continuous flow methodology is preferred due to its ability to minimize the accumulation of highly energetic and potentially explosive nitration products. This method also allows for better control of reaction conditions, leading to higher yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitropyridine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or hydrazine hydrate.
Substitution: Reagents such as ammonia or amines can be used for substitution reactions.
Major Products Formed
Reduction: 4-Aminopyridine is a major product formed from the reduction of this compound.
Substitution: Various substituted pyridines can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitropyridine hydrochloride has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-nitropyridine hydrochloride involves its reactivity as a nitro compound. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: A reduction product of 4-nitropyridine hydrochloride, used in the treatment of multiple sclerosis.
4-Chloropyridine: A halogenated derivative of pyridine, used as an intermediate in organic synthesis.
4-Bromopyridine: Another halogenated pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its nitro group, which imparts distinct reactivity and functional properties compared to other pyridine derivatives. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .
Propiedades
Fórmula molecular |
C5H5ClN2O2 |
|---|---|
Peso molecular |
160.56 g/mol |
Nombre IUPAC |
4-nitropyridine;hydrochloride |
InChI |
InChI=1S/C5H4N2O2.ClH/c8-7(9)5-1-3-6-4-2-5;/h1-4H;1H |
Clave InChI |
LSSVVJYZSHLSTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025907.png)
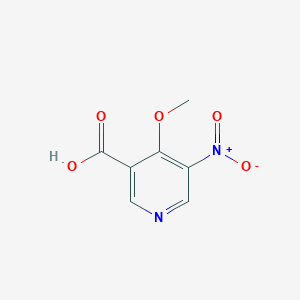


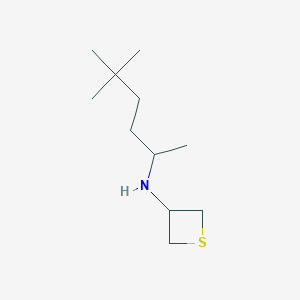
![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B13025931.png)
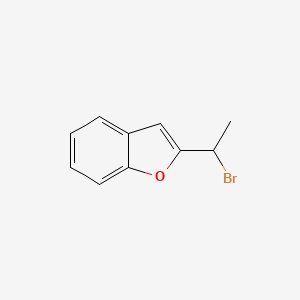

![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)
